Ethanediamide, N-(4-(((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)-N'-methyl-
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Overview
Description
Ethanediamide, N-(4-(((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)-N’-methyl- is a complex organic compound with a molecular formula of C16H22N4O7S This compound is known for its unique chemical structure, which includes functional groups such as amides, sulfonamides, and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(4-(((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)-N’-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of an amine with an acid chloride to form an amide bond. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group through the reaction of the amide intermediate with a sulfonyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of Ethanediamide, N-(4-(((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)-N’-methyl- may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-(4-(((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)-N’-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The amide and sulfonamide groups can be reduced to form amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the amide group can yield primary or secondary amines.
Scientific Research Applications
Ethanediamide, N-(4-(((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)-N’-methyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanediamide, N-(4-(((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)-N’-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)
- Ethanediamide, N-(4-(((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)-N’-(2-methylpropyl)-
Uniqueness
Ethanediamide, N-(4-(((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)-N’-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
81717-33-1 |
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Molecular Formula |
C13H16N4O7S |
Molecular Weight |
372.36 g/mol |
IUPAC Name |
N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]-N-methyloxamide |
InChI |
InChI=1S/C13H16N4O7S/c1-14-10(19)12(21)16-8-2-4-9(5-3-8)25(23,24)17-13(22)11(20)15-6-7-18/h2-5,18H,6-7H2,1H3,(H,14,19)(H,15,20)(H,16,21)(H,17,22) |
InChI Key |
CYNWJBJXURBCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCO |
Origin of Product |
United States |
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